2-(Piperidin-1-yl)thiazole-4-carboxylic acid
Overview
Description
2-(Piperidin-1-yl)thiazole-4-carboxylic acid is an organic compound with the molecular formula C9H12N2O2S. It is a white crystalline solid that is soluble in ethanol and dimethyl ketone, and slightly soluble in water . This compound is notable for its incorporation of both a piperidine ring and a thiazole ring, which are structures commonly found in various pharmacologically active molecules .
Scientific Research Applications
2-(Piperidin-1-yl)thiazole-4-carboxylic acid has a wide range of applications in scientific research:
Safety and Hazards
Future Directions
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “2-(Piperidin-1-yl)thiazole-4-carboxylic acid”, is an important task of modern organic chemistry . This will continue to be a significant area of research in the future.
Mechanism of Action
Target of Action
It is known that piperidine derivatives, a class of compounds to which this molecule belongs, have been utilized in various therapeutic applications, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and anticoagulant agents .
Mode of Action
Piperidine derivatives have been shown to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Piperidine derivatives have been shown to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
Piperidine derivatives have been associated with a range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
Biochemical Analysis
Biochemical Properties
2-(Piperidin-1-yl)thiazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially altering their catalytic efficiency . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of key signaling molecules, thereby affecting downstream cellular responses . Additionally, this compound can alter gene expression patterns, leading to changes in protein synthesis and cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating their activity. This binding often involves interactions with the enzyme’s active site or allosteric sites, leading to conformational changes that affect enzyme function . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may diminish over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating cellular signaling pathways . At higher doses, toxic or adverse effects may be observed, including cellular damage or disruption of normal metabolic processes. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, potentially altering metabolic flux and metabolite levels . The compound’s influence on metabolic pathways can lead to changes in energy production, biosynthesis, and other essential cellular functions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function.
Subcellular Localization
The subcellular localization of this compound is an important factor in its biochemical activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with other biomolecules and its overall function.
Preparation Methods
The synthesis of 2-(Piperidin-1-yl)thiazole-4-carboxylic acid typically involves the reaction of thiazole derivatives with piperidine. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions . Industrial production methods often involve multi-step processes that ensure high purity and yield. For example, the reaction might be carried out in a solvent such as toluene, with the temperature carefully controlled to optimize the reaction rate and product formation .
Chemical Reactions Analysis
2-(Piperidin-1-yl)thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of thiazolidine derivatives .
Comparison with Similar Compounds
2-(Piperidin-1-yl)thiazole-4-carboxylic acid can be compared with other similar compounds, such as:
2-(4-Pyridyl)thiazole-4-carboxylic acid: This compound also contains a thiazole ring but differs in its substitution pattern, which can lead to different chemical and biological properties.
Piperidine derivatives: These compounds share the piperidine ring structure and are widely studied for their pharmacological activities.
The uniqueness of this compound lies in its specific combination of the piperidine and thiazole rings, which can confer unique chemical reactivity and biological activity .
Properties
IUPAC Name |
2-piperidin-1-yl-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c12-8(13)7-6-14-9(10-7)11-4-2-1-3-5-11/h6H,1-5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYVDXOBZLKERL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640031 | |
Record name | 2-(Piperidin-1-yl)-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952182-68-2 | |
Record name | 2-(Piperidin-1-yl)-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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